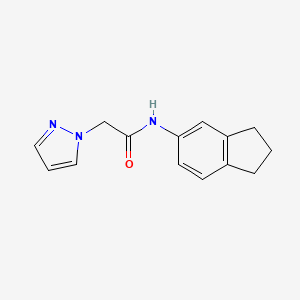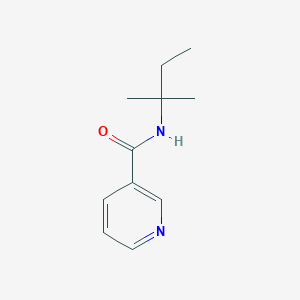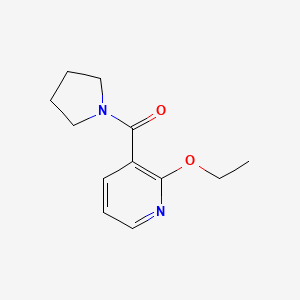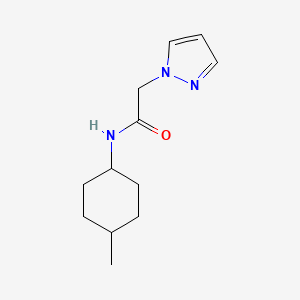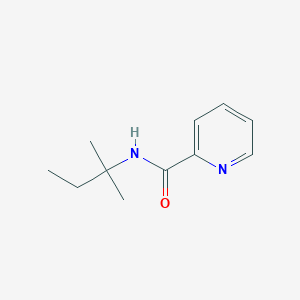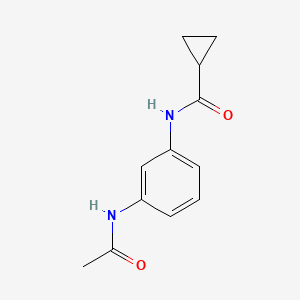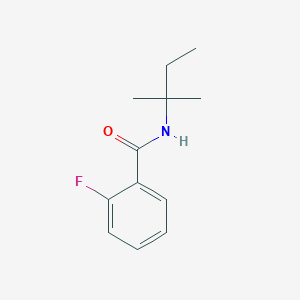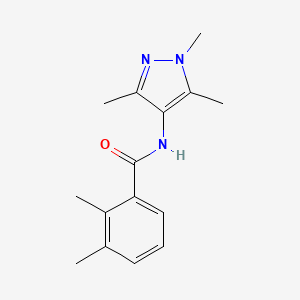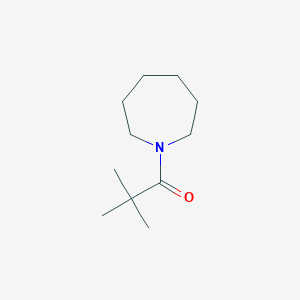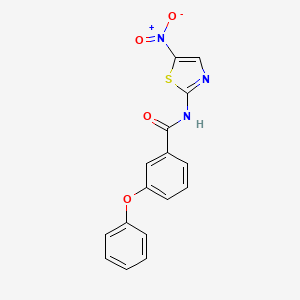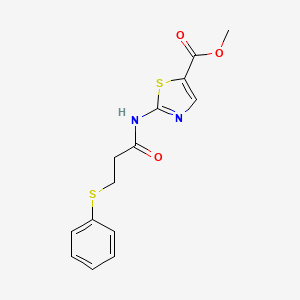
Methyl 2-(3-phenylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-phenylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate, also known as MPTC, is a thiazole compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTC is a synthetic compound that was first synthesized in 2016 and has since been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-phenylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In addition, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Furthermore, this compound has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. Furthermore, this compound has been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 2-(3-phenylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate in lab experiments include its synthetic nature, which allows for consistent and reproducible results, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-(3-phenylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate. In cancer research, further studies are needed to elucidate the mechanism of action of this compound and to optimize its therapeutic efficacy. In addition, studies are needed to investigate the potential use of this compound in combination with other anticancer agents. Furthermore, studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as cardiovascular disease and diabetes.
Synthesemethoden
The synthesis of Methyl 2-(3-phenylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate involves the reaction of 2-aminothiazole with 3-phenylsulfanylpropanoic acid, followed by the esterification of the resulting carboxylic acid with methanol. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-phenylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been studied for its neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
methyl 2-(3-phenylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-19-13(18)11-9-15-14(21-11)16-12(17)7-8-20-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYFQAZQOZAWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
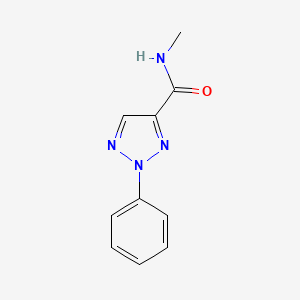
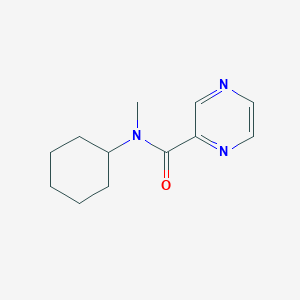
![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]quinoxalin-2-one](/img/structure/B7499752.png)
![Methyl 2-[(4-benzylpiperidine-1-carbonyl)amino]-3-methylpentanoate](/img/structure/B7499758.png)
